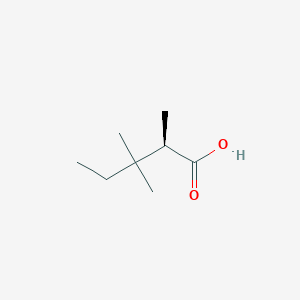
(2R)-2,3,3-Trimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3,3-Trimethylpentanoic acid: is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2R)-2,3,3-Trimethylpentanoic acid involves the Grignard reaction. This process starts with the reaction of a suitable alkyl halide with magnesium in anhydrous ether to form a Grignard reagent. This reagent is then reacted with carbon dioxide, followed by acidification to yield the carboxylic acid.
Oxidation of Alcohols: Another method involves the oxidation of a secondary alcohol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to form the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the starting materials are readily available hydrocarbons or alcohols. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2,3,3-Trimethylpentanoic acid can undergo further oxidation to form ketones or aldehydes, depending on the reaction conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The hydrogen atom of the carboxyl group can be substituted with various functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution Reagents: Alkyl halides, nucleophiles
Major Products Formed:
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted carboxylic acids
科学的研究の応用
Chemistry: (2R)-2,3,3-Trimethylpentanoic acid is used as a building block in organic synthesis. Its chiral center makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study metabolic pathways involving branched-chain fatty acids. It serves as a model compound to understand the enzymatic processes that modify carboxylic acids in living organisms.
Medicine: This compound is investigated for its potential therapeutic properties. Its derivatives are explored for use in drug development, particularly in designing molecules with specific stereochemical configurations that can interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as lubricants and plasticizers.
作用機序
The mechanism of action of (2R)-2,3,3-Trimethylpentanoic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center allows for specific interactions with chiral environments in biological systems, leading to selective binding and activity.
類似化合物との比較
(2S)-2,3,3-Trimethylpentanoic acid: The enantiomer of (2R)-2,3,3-Trimethylpentanoic acid, differing only in the configuration at the chiral center.
2,3,3-Trimethylbutanoic acid: A structurally similar compound with a shorter alkyl chain.
2,2-Dimethylpentanoic acid: Another branched-chain carboxylic acid with different branching.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral center allows for enantioselective reactions, making it valuable in the synthesis of enantiomerically pure compounds. Additionally, its branched structure influences its reactivity and interactions with other molecules, distinguishing it from other carboxylic acids.
特性
IUPAC Name |
(2R)-2,3,3-trimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,4)6(2)7(9)10/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJCKAOJYSORR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)
![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)
![7-{[4-(2-chloropropanoyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)
![2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2711344.png)


![Tert-butyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2711348.png)

![3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2711351.png)


![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2711358.png)

![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2711360.png)
